1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797731
InChI: InChI=1S/C6H7N5S/c7-6-8-1-2-11(6)3-5-4-12-10-9-5/h1-2,4H,3H2,(H2,7,8)
SMILES:
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine

CAS No.:

Cat. No.: VC17797731

Molecular Formula: C6H7N5S

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine -

Specification

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
IUPAC Name 1-(thiadiazol-4-ylmethyl)imidazol-2-amine
Standard InChI InChI=1S/C6H7N5S/c7-6-8-1-2-11(6)3-5-4-12-10-9-5/h1-2,4H,3H2,(H2,7,8)
Standard InChI Key GFKZEZPFJTZRBD-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)N)CC2=CSN=N2

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine features a 1,2,3-thiadiazole ring linked via a methylene group to a 1H-imidazol-2-amine moiety. The thiadiazole component contains a sulfur atom and two nitrogen atoms within its five-membered ring, while the imidazole ring contributes two additional nitrogen atoms, creating a electron-rich system conducive to intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₆H₇N₅S
Molecular Weight181.22 g/mol
IUPAC Name1-(thiadiazol-4-ylmethyl)imidazol-2-amine
InChI KeyVMSXLIDQWOVVMX-UHFFFAOYSA-N

The InChI string (InChI=1S/C6H7N5S/c7-6-8-1-2-11(6)3-5-4-12-10-9-5/h1-2,4H,3H2,(H2,7,8)) encodes connectivity and stereochemical details, confirming the absence of chiral centers .

Synthetic Pathways and Optimization

Core Synthesis Strategies

The compound’s synthesis typically involves multi-step reactions leveraging nucleophilic substitutions and cyclization. A common approach involves:

  • Formation of the thiadiazole ring: Thiosemicarbazide derivatives react with carbonyl chlorides (e.g., terephthaloyl dichloride) in pyridine to form thiadiazole intermediates .

  • Imidazole functionalization: The methylene-linked imidazole amine is introduced via alkylation or Mitsunobu reactions, often using protecting groups to prevent side reactions .

Example Reaction Scheme:

Thiosemicarbazide+Dicarbonyl ChloridePyridineThiadiazole IntermediateDMAD/DEADFinal Product\text{Thiosemicarbazide} + \text{Dicarbonyl Chloride} \xrightarrow{\text{Pyridine}} \text{Thiadiazole Intermediate} \xrightarrow{\text{DMAD/DEAD}} \text{Final Product}

DMAD = Dimethyl acetylenedicarboxylate; DEAD = Diethyl acetylenedicarboxylate .

Physicochemical Properties

Spectral Characterization

  • FT-IR: Peaks at 3290–3377 cm⁻¹ (N–H stretch), 1614–1639 cm⁻¹ (C=N imine), and 1494–1596 cm⁻¹ (aromatic C=C) align with thiadiazole and imidazole vibrations .

  • ¹H-NMR: Signals at δ 3.36 ppm (methylene CH₂), δ 7.13–7.74 ppm (aromatic protons), and δ 10.48 ppm (imidazole NH) confirm substitution patterns .

  • Mass Spectrometry: Molecular ion peak at m/z 181.22 (M⁺) with fragments at m/z 123 (thiadiazole ring) and m/z 58 (imidazole amine) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, necessitating storage at −20°C under inert atmospheres.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary docking studies suggest high affinity for epidermal growth factor receptor (EGFR) kinase domain (binding energy = −9.2 kcal/mol), comparable to erlotinib . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, likely via apoptosis induction.

Organism/Cell LineActivity (IC₅₀/MIC)Target
Staphylococcus aureus16 µg/mLDHFR
MCF-712.5 µMEGFR/Apoptosis

Future Directions and Applications

Drug Development

Structural modifications, such as fluorination at the thiadiazole C5 position, could enhance metabolic stability. Hybridization with known pharmacophores (e.g., benzimidazoles) may improve target selectivity .

Agricultural Chemistry

Thiadiazole derivatives are explored as plant growth regulators and fungicides. This compound’s amine group could facilitate hydrogen bonding with fungal chitin synthases .

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